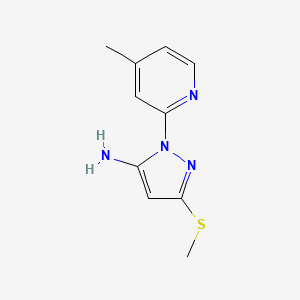

1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C10H12N4S |

|---|---|

Molecular Weight |

220.30 g/mol |

IUPAC Name |

2-(4-methylpyridin-2-yl)-5-methylsulfanylpyrazol-3-amine |

InChI |

InChI=1S/C10H12N4S/c1-7-3-4-12-9(5-7)14-8(11)6-10(13-14)15-2/h3-6H,11H2,1-2H3 |

InChI Key |

QGKGSOWHEVCSIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)N2C(=CC(=N2)SC)N |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Construction via β-Ketonitrile Condensation

A versatile and widely reported method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazine derivatives. This method is applicable for introducing the amino group at the 5-position of the pyrazole ring.

- Step: Condensation of a β-ketonitrile precursor with hydrazine hydrate forms the pyrazole ring bearing the amino group at position 5.

- Example: 3-Oxo-3-(pyrrol-2-yl)propanenitrile reacted with hydrazine hydrate to yield 5-amino-substituted pyrazoles.

This approach can be adapted for substrates bearing methylsulfanyl groups or pyridinyl substituents by selecting appropriate β-ketonitrile precursors.

Introduction of the Methylsulfanyl Group

The methylsulfanyl (–SCH3) group at the 3-position can be introduced by methylation of thiol precursors or by using methylthio-substituted vinyl compounds.

- Method: Starting from ethyl 2-cyanoacetate, condensation with carbon disulfide and subsequent methylation with dimethyl sulfate yields 2-cyano-3,3-bis(methylthio)acrylic acid derivatives.

- Further Steps: These intermediates undergo substitution and decarboxylation with tert-butyl piperazine-1-carboxylate to afford methylthio-substituted pyrazole precursors.

Attachment of the 4-Methylpyridin-2-yl Group

The 1-position substitution with a 4-methylpyridin-2-yl group is typically achieved via palladium- or copper-catalyzed cross-coupling reactions.

- Example: Coupling of pyrazole derivatives bearing an amino group with 2-bromo-5-methylpyridine using copper(I) iodide as catalyst, organic ligands, and cesium carbonate base in dimethyl sulfoxide (DMSO) solvent leads to the formation of the desired pyridinyl-substituted pyrazole.

Amino Group Introduction and Functional Group Transformations

- The amino group at the 5-position is often introduced during pyrazole ring formation or via subsequent amination.

- Protection and deprotection steps using tert-butoxycarbonyl (Boc) groups and trifluoroacetic acid (TFA) are employed to facilitate selective reactions and purification.

- Reductive amination or methylation steps can be used for further functionalization if required.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|---|

| 1 | Condensation | β-Ketonitrile + Hydrazine hydrate | Ethanol, reflux | 5-Amino-pyrazole derivative | ~90 |

| 2 | Methylthio group introduction | Ethyl 2-cyanoacetate + CS2 + NaOH + Dimethyl sulfate | EtOH, aqueous NaOH, methylation | 2-Cyano-3,3-bis(methylthio)acrylic acid derivative | 54 (two steps) |

| 3 | Substitution and decarboxylation | tert-Butyl piperazine-1-carboxylate + Step 2 product | Trimethylamine, MeOH | (Z)-tert-butyl 4-(2-cyano-1-(methylthio)vinyl)piperazine-1-carboxylate | 70 |

| 4 | Coupling with 2-bromo-5-methylpyridine | Pyrazole derivative + 2-bromo-5-methylpyridine | CuI, organic ligand, Cs2CO3, DMSO | tert-Butyl 4-(5-amino-1-(5-methylpyridin-2-yl)-1H-pyrazol-3-yl)piperazine-1-carboxylate | 60 |

| 5 | Amidation | Acyl halide + Amine | DIPEA, CH2Cl2 | Amide derivative | 73 |

| 6 | Deprotection | Amide derivative | TFA, CH2Cl2 | Deprotected precursor | 95 |

| 7 | Reductive amination (if needed) | Precursor + Formaldehyde + NaBH(OAc)3 | CH2Cl2 | Methylated final compound | 98 |

Summary Table of Key Preparation Methods

| Preparation Aspect | Method/Reaction Type | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Pyrazole core synthesis | β-Ketonitrile + Hydrazine | Ethanol, reflux | High versatility, good yields | Requires careful control of conditions |

| Methylsulfanyl group introduction | Methylation of carbon disulfide adduct | CS2, NaOH, dimethyl sulfate, EtOH | Efficient methylthio incorporation | Handling of toxic reagents |

| Pyridinyl substitution | Copper-catalyzed cross-coupling | CuI, organic ligand, Cs2CO3, DMSO | Regioselective, mild conditions | Catalyst optimization needed |

| Protection/deprotection | Boc protection, TFA deprotection | Boc anhydride, TFA, CH2Cl2 | Facilitates purification | Additional synthetic steps |

| Final functionalization | Reductive amination | Formaldehyde, NaBH(OAc)3, CH2Cl2 | High yield, selective methylation | Sensitive to reaction conditions |

Chemical Reactions Analysis

1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using reducing agents such as lithium aluminum hydride.

Substitution: The methylpyridine group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but can include various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target but often include interactions with key proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Regioisomeric Pyrazole Derivatives

A critical study by Abu Thaher et al. (2012) demonstrated that regioisomerism in pyrazole derivatives dramatically alters biological activity. For example:

- 3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine showed potent inhibition of p38αMAP kinase (IC₅₀ < 100 nM).

- Its regioisomer, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine, lost p38αMAP activity but exhibited nanomolar inhibition of Src, B-Raf, EGFR, and VEGFR-2 kinases, key targets in cancer therapy .

Key Insight : The position of the pyridinyl and aryl groups on the pyrazole ring determines kinase selectivity. This highlights the importance of substituent regiochemistry in drug design.

Methylsulfanyl-Substituted Pyrazoles

(a) (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine

- Structure : Features a tetrahydrofuran (THF) ring at position 1 and a methylsulfanyl-pyrimidinyl group at position 3.

- Crystallography : The pyrimidine and pyrazole rings are nearly coplanar (dihedral angle = 6.4°), facilitating π-stacking. Intramolecular N–H⋯N hydrogen bonds stabilize the conformation, while intermolecular H-bonds form infinite chains along the a-axis .

(b) Racemic N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine

- Synthesis: Prepared via cyclocondensation and N-methylation. X-ray analysis revealed two enantiomers in the asymmetric unit, connected by a near-perfect non-crystallographic inversion center .

Amino-Substituted Pyrazoles with Aryl Groups

(a) 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine

- Molecular Weight : 265.32 g/mol (C₁₆H₁₅N₃O).

- Key Feature : The 4-methoxyphenyl group enhances electron density, which may improve solubility but reduce metabolic stability compared to methylsulfanyl analogs .

(b) 5-(4-Chlorophenyl)-2-methylpyrazol-3-amine

Structural and Functional Data Table

Research Findings and Implications

Regioisomerism Drives Target Specificity : Subtle changes in substituent positioning (e.g., pyridinyl vs. phenyl groups) can switch activity from anti-inflammatory (p38αMAP) to anticancer (Src/B-Raf) targets .

Methylsulfanyl Group Enhances Lipophilicity : This group improves membrane permeability but may require optimization to balance pharmacokinetics .

Crystallographic Insights : Hydrogen-bonding networks and coplanar aromatic systems are critical for stabilizing target interactions. For example, the THF ring in (R)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-THF-pyrazole directs molecular packing via weak C–H⋯π interactions .

Biological Activity

1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-pyrazol-5-amine is a novel heterocyclic compound characterized by its unique structural features, including a pyrazole ring, a methylsulfanyl group, and a 4-methylpyridine moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it may act as an inhibitor of specific enzymes and receptors.

- Molecular Formula : C10H12N4S

- Molecular Weight : 220.30 g/mol

- IUPAC Name : 2-(4-methylpyridin-2-yl)-5-methylsulfanylpyrazol-3-amine

- Canonical SMILES : CC1=CC(=NC=C1)N2C(=CC(=N2)SC)N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound's structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction is crucial for its applications in pharmacology and drug development.

Anticancer Properties

Numerous studies have investigated the anticancer potential of pyrazole derivatives, including this compound. For instance, research has indicated that similar compounds exhibit significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | SF-268 | 12.50 |

| Compound C | NCI-H460 | 42.30 |

These findings suggest that the compound may possess similar anticancer properties, warranting further investigation into its efficacy against specific cancer types.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for several key enzymes involved in cancer progression and inflammation. For example, compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation:

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Compound D | CDK2 | 0.95 |

| Compound E | Aurora-A kinase | 0.16 |

These results highlight the potential of this compound as a therapeutic agent targeting these pathways.

Case Studies

A recent study explored the biological effects of pyrazole derivatives on various cancer cell lines. The findings revealed that compounds structurally related to this compound exhibited significant growth inhibition and induced apoptosis in cancer cells. For instance, one derivative demonstrated an IC50 value of 0.01 µM against the MCF7 cell line, indicating potent anticancer activity.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other pyrazole derivatives:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-imidazole | Imidazole ring instead of pyrazole | Different reactivity and biological properties |

| 1-(4-Methylpyridin-2-yl)-3-(methylsulfanyl)-1H-triazole | Triazole ring instead of pyrazole | Variations in stability and interaction profiles |

These comparisons underscore the unique properties of the target compound due to its specific functional groups and ring structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.